Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with a suitable amine under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
These compounds share a similar pyrrolidine core but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives are known for their diverse pharmacological properties, including antibacterial, analgesic, and neuroprotective effects. The structural features of these compounds often play a critical role in their biological activity.
Antibacterial Activity
One significant area of research involves the antibacterial properties of pyrrolidine derivatives. A study synthesized a series of 7-(3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which included this compound as a key component. These compounds were tested for their efficacy against various bacterial strains, showing promising results against Gram-positive bacteria, with one derivative exhibiting exceptional potency both in vitro and in vivo .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial growth. The presence of the aminomethyl group is hypothesized to enhance binding affinity to bacterial targets, thereby increasing the compound's efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, the introduction of different substituents on the pyrrolidine ring can lead to variations in potency and selectivity against different bacterial strains .
Compound | Substituent | MIC (μg/mL) | Activity |
---|---|---|---|
A | Methyl | 6.25 | Moderate |
B | Phenyl | 3.12 | High |
C | Ethyl | 12.5 | Low |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was evaluated alongside established antibiotics such as ciprofloxacin and isoniazid. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to these standards against Staphylococcus aureus and Escherichia coli .
Case Study 2: Neuropharmacological Potential
Research has also explored the neuropharmacological applications of pyrrolidine derivatives. Specifically, compounds structurally related to this compound have been investigated for their ability to modulate T-type calcium channels, which are implicated in neuropathic pain pathways. These studies suggest that such compounds could be developed into effective analgesics .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3 |
InChI Key |
CSHBJCPDOQRAEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1)CN |
Origin of Product |
United States |
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